![molecular formula C21H16BrN3O4 B3878648 N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3878648.png)
N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide
Overview
Description
N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide, also known as BBF 2066, is a synthetic compound that has gained significant interest in the field of cancer research due to its potential anticancer properties. BBF 2066 belongs to the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mechanism of Action
The mechanism of action of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 is not fully understood. However, studies have suggested that N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which triggers the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has been shown to have low toxicity in normal cells and tissues. In animal studies, N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has been well-tolerated and has shown promising results in inhibiting tumor growth. However, further studies are needed to determine the long-term effects of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 on normal cells and tissues.
Advantages and Limitations for Lab Experiments
N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has shown promising results in vitro and in vivo studies, making it a potential candidate for further development as an anticancer drug. However, N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has some limitations. Its mechanism of action is not fully understood, and further studies are needed to determine its long-term effects on normal cells and tissues.
Future Directions
For N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 research include optimization of the synthesis method, in vivo studies, clinical trials, and combination studies with other anticancer drugs.
Scientific Research Applications
N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 is effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide 2066 has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
properties
IUPAC Name |
N-[(E)-3-(2-benzoylhydrazinyl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O4/c22-16-10-8-14(9-11-16)13-17(23-21(28)18-7-4-12-29-18)20(27)25-24-19(26)15-5-2-1-3-6-15/h1-13H,(H,23,28)(H,24,26)(H,25,27)/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTGLTMYAJVSSO-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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